(3S,4S)-3-Fluoro-4-methoxypiperidine
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Overview
Description
(3S,4S)-3-Fluoro-4-methoxypiperidine is a chiral piperidine derivative with a fluorine atom at the 3rd position and a methoxy group at the 4th position. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Fluoro-4-methoxypiperidine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine derivatives.
Fluorination: Introduction of the fluorine atom at the 3rd position can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: The methoxy group at the 4th position can be introduced via nucleophilic substitution reactions using methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-Fluoro-4-methoxypiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorine or methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol and a base like sodium hydride for methoxylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3S,4S)-3-Fluoro-4-methoxypiperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,4S)-3-Fluoro-4-methoxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the methoxy group may influence the compound’s metabolic stability and solubility. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-3-Fluoro-4-hydroxypiperidine: Similar structure but with a hydroxyl group instead of a methoxy group.
(3S,4S)-3-Fluoro-4-methylpiperidine: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
(3S,4S)-3-Fluoro-4-methoxypiperidine is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s potential as a versatile intermediate in various synthetic and pharmacological applications.
Properties
Molecular Formula |
C6H12FNO |
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Molecular Weight |
133.16 g/mol |
IUPAC Name |
(3S,4S)-3-fluoro-4-methoxypiperidine |
InChI |
InChI=1S/C6H12FNO/c1-9-6-2-3-8-4-5(6)7/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI Key |
NKLOYRQCMQNZOI-WDSKDSINSA-N |
Isomeric SMILES |
CO[C@H]1CCNC[C@@H]1F |
Canonical SMILES |
COC1CCNCC1F |
Origin of Product |
United States |
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